molecular formula C16H15NO2 B8805443 3-(3,4-Dimethoxyphenyl)-1H-indole

3-(3,4-Dimethoxyphenyl)-1H-indole

Cat. No.: B8805443
M. Wt: 253.29 g/mol
InChI Key: JEBUUWJAEPKMST-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1H-indole is an indole derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position of the indole core. Indole derivatives are widely studied for their diverse pharmacological properties, including antioxidant, anticancer, and neuroprotective activities. The methoxy groups at the 3- and 4-positions of the phenyl ring likely enhance electron-donating effects, influencing reactivity and biological interactions.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1H-indole

InChI

InChI=1S/C16H15NO2/c1-18-15-8-7-11(9-16(15)19-2)13-10-17-14-6-4-3-5-12(13)14/h3-10,17H,1-2H3

InChI Key

JEBUUWJAEPKMST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC3=CC=CC=C32)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Spectral Comparisons

Key analogs and their properties are summarized below:

Compound Name/ID Substituents/Modifications Molecular Formula Key Spectral Data (NMR/HRMS) Biological Activity (if reported)
3b/3c () Unspecified substituent (likely NH₂) C₁₅H₁₅N₂ 13C-NMR: 144.88 ppm (C-NH₂) ; HRMS: 223.1225 [M+H]+ Not specified
10a () 4-Methoxyphenyl-triazole-ethyl linker C₁₉H₁₈N₄O ¹H-NMR: 3.81 ppm (OCH₃) ; ¹³C-NMR: 55.3 ppm (OCH₃) ; HRMS: 319.1559 [M+H]+ Antioxidant for ischemia
5-Methoxy Analog () 5-Methoxy, 4-methoxyphenylmethyl C₁₇H₁₇NO₂ N/A N/A
Key Observations:

Substituent Effects on NMR Shifts: The methoxy groups in 10a () produce distinct ¹H-NMR signals at 3.81 ppm and ¹³C-NMR signals at 55.3 ppm, consistent with electron-donating methoxy substituents . Similar shifts are expected for 3-(3,4-Dimethoxyphenyl)-1H-indole, though the additional methoxy group at the 3-position may further deshield adjacent protons. In 3b/3c (), the NH₂ group generates a 13C-NMR signal at 144.88 ppm, highlighting the electronic influence of amino vs. methoxy substituents .

Synthesis and Yield :

  • 10a () was synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a 30% yield, indicating moderate efficiency . The target compound may require alternative methods (e.g., Friedel-Crafts alkylation) due to steric hindrance from the 3,4-dimethoxy groups.

Biological Activity :

  • 10a demonstrated antioxidant properties relevant to ischemia, likely due to the triazole ring enhancing radical-scavenging capacity . The dimethoxy groups in this compound could similarly improve antioxidant efficacy by stabilizing reactive intermediates.

Functional Group Impact on Bioactivity

  • Methoxy vs.
  • Triazole vs. Dimethoxy Substituents :
    The triazole ring in 10a introduces hydrogen-bonding capabilities, which may improve solubility and target specificity compared to the purely aromatic dimethoxy system .

Challenges in Data Availability

  • and list structurally related compounds (e.g., 5-methoxy-3-[(4-methoxyphenyl)methyl]-1H-indole) but lack spectral or biological data, limiting direct comparisons .

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